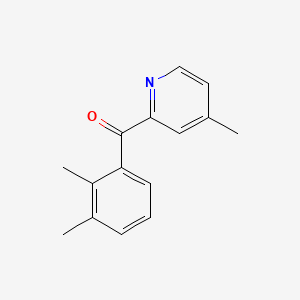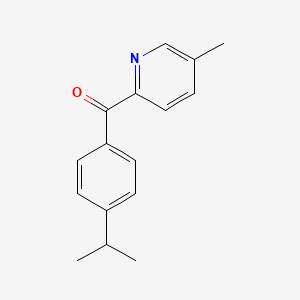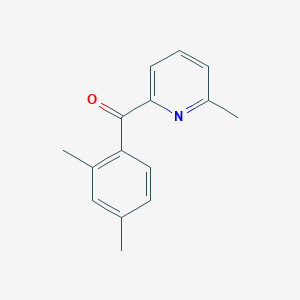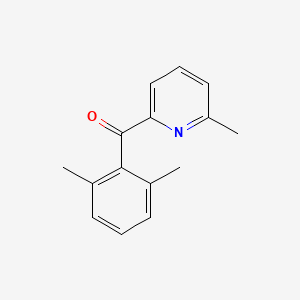
2-(2,4-Dimethylbenzoyl)-6-methoxypyridine
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The 2,4-dimethylbenzoyl group suggests that there are methyl groups on the second and fourth carbons of the benzene ring .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the reaction of the corresponding pyridine with the appropriate acid chloride (in this case, 2,4-dimethylbenzoyl chloride) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a 2,4-dimethylbenzoyl group attached to one of the carbon atoms. The 2,4-dimethylbenzoyl group would consist of a benzene ring with methyl groups attached to the second and fourth carbons, and a carbonyl group (C=O) attached to one of the other carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the structures of similar compounds .科学的研究の応用
1. Osteoporosis Treatment
2-(2,4-Dimethylbenzoyl)-6-methoxypyridine derivatives have been studied for their potential in treating osteoporosis. For example, a potent and selective antagonist of the alpha(v)beta(3) receptor, which plays a critical role in bone turnover, was developed for clinical trials in this context (Hutchinson et al., 2003).
2. Antiandrogen Synthesis
This chemical has been used in the synthesis of topical antiandrogens. An efficient route was developed to synthesize a new topical antiandrogen, demonstrating its utility in drug development (Daver et al., 2017).
3. Corrosion Inhibition
Derivatives of 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine have shown effectiveness as corrosion inhibitors. Studies revealed that these compounds can significantly reduce the corrosion of mild steel in acidic solutions (Verma et al., 2018).
4. Chemical Synthesis and Reactivity
The compound has been involved in various chemical synthesis and reactivity studies. For instance, methods for chemoselective demethylation of methoxypyridine derivatives have been developed, demonstrating its versatility in synthetic chemistry (Makino et al., 2019).
5. Antioxidant Properties
Some derivatives exhibit significant antioxidant properties. The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to 2-(2,4-Dimethylbenzoyl)-6-methoxypyridine, showed these compounds to be effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
6. Hydrogen Bonding and Protonation Studies
The compound has been used in studies exploring protonation sites and hydrogen bonding. Such studies provide insights into the molecular structure and interactions of these derivatives (Böck et al., 2021).
7. Polymerization Catalyst
It has been utilized as a catalyst in the ring-opening polymerization of specific monomers. For instance, 4-methoxypyridine was identified as an ideal catalyst for the controlled polymerization of an O-carboxyanhydride monomer derived from L-malic acid (Pounder et al., 2011).
将来の方向性
特性
IUPAC Name |
(2,4-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(11(2)9-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMXOIRUBYTHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=NC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218652 | |
| Record name | (2,4-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylbenzoyl)-6-methoxypyridine | |
CAS RN |
1187168-37-1 | |
| Record name | (2,4-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















